molecular formula C12H14N2O2 B2756874 Methyl 2-[cyano(3-ethylphenyl)amino]acetate CAS No. 1424520-89-7

Methyl 2-[cyano(3-ethylphenyl)amino]acetate

Cat. No.: B2756874
CAS No.: 1424520-89-7
M. Wt: 218.256
InChI Key: QVWRCRBHCVIOMY-UHFFFAOYSA-N
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Description

Methyl 2-[cyano(3-ethylphenyl)amino]acetate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOCH3) attached to an amino-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyano(3-ethylphenyl)amino]acetate typically involves the reaction of 3-ethylphenylamine with methyl cyanoacetate. The reaction is carried out under mild conditions, often at room temperature, and can be facilitated by the use of a suitable catalyst or solvent. One common method involves stirring the reactants without solvent at room temperature or using a steam bath to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyano(3-ethylphenyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and other nucleophiles or electrophiles depending on the desired transformation. Reaction conditions can vary from room temperature to elevated temperatures, depending on the specific reaction being performed.

Major Products Formed

The major products formed from reactions involving this compound are often heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

Methyl 2-[cyano(3-ethylphenyl)amino]acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism by which Methyl 2-[cyano(3-ethylphenyl)amino]acetate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and ester group can interact with different molecular targets, leading to the formation of new compounds with desired properties. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-[cyano(3-ethylphenyl)amino]acetate include other cyanoacetamides and ester derivatives, such as:

Uniqueness

This compound is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new chemical and biological activities .

Properties

IUPAC Name

methyl 2-(N-cyano-3-ethylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-10-5-4-6-11(7-10)14(9-13)8-12(15)16-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWRCRBHCVIOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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